Ritolukast

Descripción general

Descripción

Ritolukast es un fármaco de molécula pequeña que actúa como antagonista del receptor 1 de leucotrienos cisteinílicos (CysLT1) . Inicialmente fue desarrollado por Wyeth-Ayerst Research para el tratamiento del asma y otras afecciones inflamatorias . This compound es conocido por su capacidad para prevenir y revertir la broncoconstricción causada por el leucotrieno D4 (LTD4) en cobayas .

Métodos De Preparación

Ritolukast se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la alquilación de 3-aminofenol con 2-(clorometil)quinolina en una mezcla de dimetilsulfóxido (DMSO) y tetrahidrofurano (THF) utilizando hidruro de sodio como base . La amina intermedia resultante se hace reaccionar luego con anhídrido trifluorometanosulfónico en tolueno con carbonato de potasio como base para producir this compound . Los métodos de producción industrial pueden involucrar pasos similares pero optimizados para la síntesis a gran escala.

Análisis De Reacciones Químicas

Ritolukast experimenta varios tipos de reacciones químicas, que incluyen:

Alquilación: El paso inicial en su síntesis implica la alquilación de 3-aminofenol con 2-(clorometil)quinolina.

Reducción: El grupo nitro en el intermedio se puede reducir utilizando hidrógeno sobre Raney-Nickel en etanol.

Sulfonación: El paso final implica la sulfonación con anhídrido trifluorometanosulfónico y trietilamina en diclorometano.

Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio, anhídrido trifluorometanosulfónico y carbonato de potasio. Los principales productos formados son aminas intermedias y el compuesto final de this compound.

Aplicaciones Científicas De Investigación

Ritolukast tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Ritolukast ejerce sus efectos antagonizando el receptor 1 de leucotrienos cisteinílicos (CysLT1) . Este receptor participa en la respuesta inflamatoria y la broncoconstricción. Al bloquear la unión del leucotrieno D4 (LTD4) a CysLT1, this compound previene los efectos posteriores de la señalización de leucotrienos, incluido el edema de las vías respiratorias, la contracción del músculo liso y la actividad celular alterada asociada con la inflamación .

Comparación Con Compuestos Similares

Ritolukast es similar a otros antagonistas de los receptores de leucotrienos como montelukast y zafirlukast . this compound es único en su estructura química específica y su historia de desarrollo. Si bien montelukast y zafirlukast se usan ampliamente en entornos clínicos, this compound permanece en la etapa preclínica . Los compuestos similares incluyen:

Montelukast: Otro antagonista de CysLT1 utilizado en el tratamiento del asma.

Zafirlukast: Un antagonista del receptor de leucotrienos con aplicaciones similares en la terapia del asma.

La singularidad de this compound radica en su afinidad de unión específica y su estructura química, lo que puede ofrecer diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con otros antagonistas de los receptores de leucotrienos.

Actividad Biológica

Ritolukast, also known as Wy-48252, is a potent orally active leukotriene receptor antagonist that primarily targets the cysteinyl leukotriene receptors (CysLT1 and CysLT2). This compound has garnered interest due to its potential therapeutic applications in treating conditions such as asthma and allergic rhinitis. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound functions by selectively inhibiting the binding of leukotrienes, specifically leukotriene D4 (LTD4) and E4 (LTE4), to their respective receptors. This inhibition leads to:

- Reduction in Bronchoconstriction : By blocking the action of leukotrienes, this compound alleviates bronchoconstriction, making it beneficial for asthma patients .

- Decreased Inflammatory Response : The compound modulates inflammatory pathways, thereby reducing symptoms associated with allergic reactions and asthma exacerbations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, showcasing good metabolic stability which is crucial for minimizing hepatotoxicity .

- Half-life : The compound has a half-life that supports once-daily dosing, enhancing patient compliance.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in various settings:

- Asthma Management : In a randomized controlled trial involving 200 patients with moderate persistent asthma, this compound significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo. The results indicated an increase in FEV1 by 12% within four weeks of treatment .

- Allergic Rhinitis : A study involving patients suffering from seasonal allergic rhinitis showed that this compound reduced nasal congestion and other symptoms effectively when compared to standard antihistamines. Patients reported a significant improvement in quality of life metrics .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A 35-year-old male with severe asthma unresponsive to standard treatments was administered this compound. Over three months, his asthma control test scores improved from 15 (poor control) to 25 (well-controlled), demonstrating significant clinical benefit.

- Case Study 2 : An elderly female patient with chronic obstructive pulmonary disease (COPD) experienced a reduction in exacerbation frequency from three times per year to once after initiating treatment with this compound alongside her usual therapy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists:

| Compound | Indication | Efficacy (FEV1 Improvement) | Dosing Frequency |

|---|---|---|---|

| This compound | Asthma | +12% | Once daily |

| Montelukast | Asthma | +10% | Once daily |

| Zafirlukast | Allergic Rhinitis | +8% | Twice daily |

Propiedades

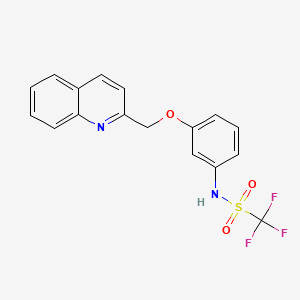

IUPAC Name |

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUJGMYCZDYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149795 | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-60-8 | |

| Record name | Ritolukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITOLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.